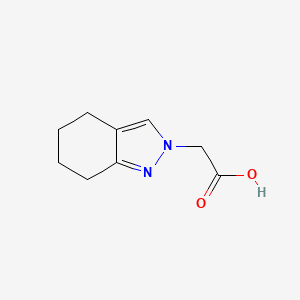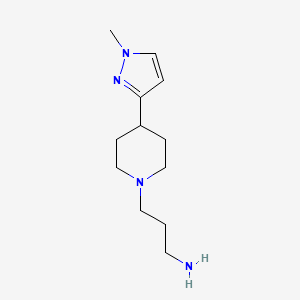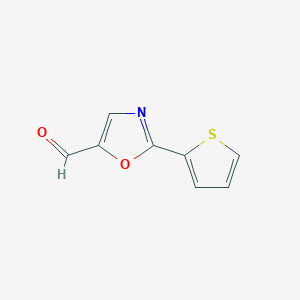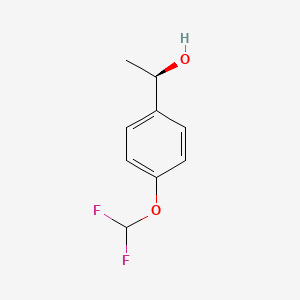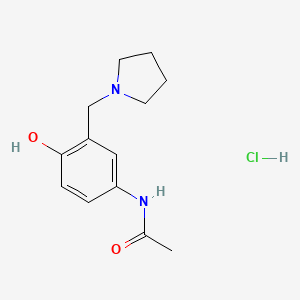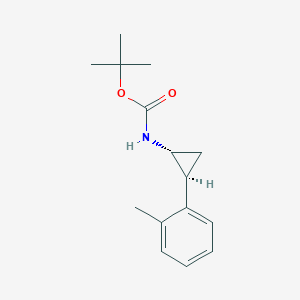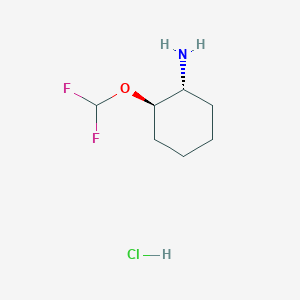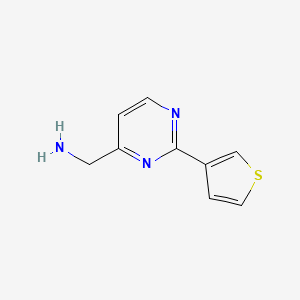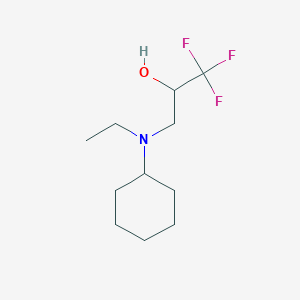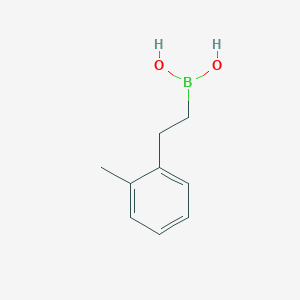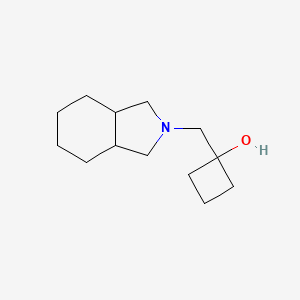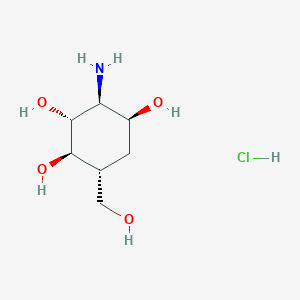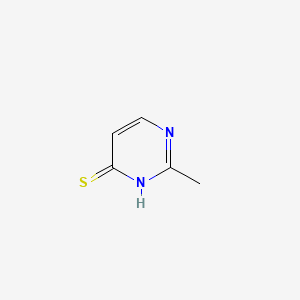
4(3H)-Pyrimidinethione, 2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylpyrimidine-4-thiol is an aromatic heterocyclic compound that contains a pyrimidine ring with a methyl group at the 2-position and a thiol group at the 4-position. Pyrimidines are known for their significant role in various biological processes and are a core structure in many drug molecules
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpyrimidine-4-thiol typically involves the reaction of 2-methylpyrimidine with thiolating agents. One common method is the nucleophilic substitution reaction where 2-methylpyrimidine is treated with hydrogen sulfide or a thiolating reagent under basic conditions . The reaction is usually carried out in a polar solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of 2-Methylpyrimidine-4-thiol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is then purified through techniques such as recrystallization or chromatography to obtain the desired compound in its pure form .
化学反応の分析
Types of Reactions: 2-Methylpyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The methyl and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Substitution: Substituted pyrimidine derivatives.
科学的研究の応用
2-Methylpyrimidine-4-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Methylpyrimidine-4-thiol involves its interaction with biological targets through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. This interaction can affect various molecular pathways, including enzyme inhibition and signal transduction .
類似化合物との比較
2-Methylpyrimidine: Lacks the thiol group, making it less reactive in certain chemical reactions.
4-Thiopyrimidine: Contains a thiol group but lacks the methyl group at the 2-position.
2,4-Dimethylpyrimidine: Contains two methyl groups but lacks the thiol group.
Uniqueness: 2-Methylpyrimidine-4-thiol is unique due to the presence of both the methyl and thiol groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C5H6N2S |
|---|---|
分子量 |
126.18 g/mol |
IUPAC名 |
2-methyl-1H-pyrimidine-6-thione |
InChI |
InChI=1S/C5H6N2S/c1-4-6-3-2-5(8)7-4/h2-3H,1H3,(H,6,7,8) |
InChIキー |
QXZRGTNBGAOPPZ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CC(=S)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


